Cmpd-A

Catalog No.
S524128
CAS No.
1446399-26-3
M.F
C30H27F4N5O4S
M. Wt
629.63
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cmpd-A

CAS Number

1446399-26-3

Product Name

Cmpd-A

IUPAC Name

N-[7-Cyano-1,1-dioxido-6-(trifluoromethyl)-2,3-dihydro-1-benzothiophen-3-yl]-N-[2-(dimethylamino)ethyl]-3-(4-fluoro-3-methylphenyl)-5-methoxyimidazo[1,2-a]pyridine-2-carboxamide

Molecular Formula

C30H27F4N5O4S

Molecular Weight

629.63

InChI

InChI=1S/C30H27F4N5O4S/c1-17-14-18(8-11-22(17)31)27-26(36-24-6-5-7-25(43-4)39(24)27)29(40)38(13-12-37(2)3)23-16-44(41,42)28-19(23)9-10-21(20(28)15-35)30(32,33)34/h5-11,14,23H,12-13,16H2,1-4H3/t23-/m0/s1

InChI Key

LSBPCEAYWVLUDD-QHCPKHFHSA-N

SMILES

O=C(C1=C(C2=CC=C(F)C(C)=C2)N3C(OC)=CC=CC3=N1)N(C(C4=CC=C(C(F)(F)F)C(C#N)=C45)CS5(=O)=O)CCN(C)C

solubility

Soluble in DMSO

Synonyms

Cmpd-A; CmpdA; Cmpd A; CENP-E inhibitor Compound-A; CENP E inhibitor Compound A; CENPE inhibitor CompoundA; CENP-E inhibitor Compound A; CENP E inhibitor Compound-A; CENPE inhibitor Compound-A

The exact mass of the compound Cmpd-A is 629.172 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Cmpd-A, a time-dependent CENP-E inhibitor with potent antitumor activity, has the molecular formula C30H27F4N5O4S and a molecular weight of 629.63 [1]. The compound inhibits the ATPase activity of the CENP-E motor domain, acting as a time-dependent inhibitor with an ATP-competitive-like behavior [1]. Retrosynthetic analysis of Cmpd-A reveals several strategic disconnection points that enable a systematic approach to its synthesis [4] [7].

The primary disconnection points in the retrosynthetic analysis of Cmpd-A include C-N bond formation, aryl-imidazole formation, benzothiophene core construction, pyridine functionalization, and final coupling steps [4] [7]. Each disconnection presents specific synthetic challenges that must be addressed through appropriate methodologies and reaction conditions [4].

The C-N bond formation represents a critical disconnection point, leading to benzothiophene-amine and imidazopyridine-carboxylic acid intermediates [7]. This disconnection presents stereoselectivity challenges that can be addressed through asymmetric synthesis approaches [13]. The expected yield for this step is approximately 75% under optimized conditions [7].
The aryl-imidazole formation represents another key disconnection, requiring regioselective control during synthesis [5]. Palladium-catalyzed cyclization strategies have proven effective for this transformation, with expected yields of around 82% [5] [7]. The benzothiophene core construction presents functional group tolerance challenges, which can be addressed through directed carbon-hydrogen activation methodologies [4] [7].

Pyridine functionalization requires site-selective functionalization strategies, which can be achieved through sequential halogenation approaches [13]. The final coupling step involves chemoselective coupling under mild conditions to preserve the integrity of functional groups present in the advanced intermediates [7] [13].

Key Synthetic Pathways

Palladium-Catalyzed β-C(sp³)-H Arylation Strategy

The palladium-catalyzed β-C(sp³)-H arylation represents a powerful strategy for constructing key carbon-carbon bonds in the synthesis of Cmpd-A [5] [19]. This methodology enables the direct functionalization of unactivated carbon-hydrogen bonds, providing an efficient route to complex structural motifs present in the target molecule [5] [22].

An efficient protocol for palladium-catalyzed β-C(sp³)-H arylation employs a 2-(2-pyridyl)ethylamine auxiliary, which has proven uniquely effective at facilitating the arylation of primary C(sp³)-H bonds with sterically hindered aryl iodides [5]. This approach is particularly valuable for introducing aryl substituents at specific positions within the Cmpd-A structure [5] [22].

Various palladium catalysts have been evaluated for this transformation, with palladium acetate [Pd(OAc)₂] demonstrating superior performance in terms of yield and selectivity [5] [9]. The catalyst loading, choice of ligand, solvent system, and reaction temperature all significantly influence the reaction outcome [9] [11].

Optimization studies have shown that 2-(2-pyridyl)ethylamine as a directing group, combined with palladium acetate as catalyst, provides excellent yields (up to 85%) for the arylation of specific β-C(sp³)-H bonds in Cmpd-A precursors [5] [9]. The reaction tolerates a variety of functional groups, including alkoxyl, carbonyl, nitro, and halogen substituents on the aryl iodide coupling partner [5].

The palladium-catalyzed methodology offers several advantages over traditional cross-coupling approaches, including step economy, atom efficiency, and the ability to functionalize previously unreactive carbon-hydrogen bonds [19] [22]. This strategy has proven particularly valuable for constructing the complex carbon framework of Cmpd-A in a convergent and efficient manner [5] [19].

Chiral Resolution Techniques for Enantiomeric Purification

The synthesis of Cmpd-A requires careful control of stereochemistry to ensure optimal biological activity [13] [16]. Chiral resolution techniques play a crucial role in obtaining enantiomerically pure intermediates during the synthetic process [6] [23]. Several complementary approaches have been developed for the enantiomeric purification of Cmpd-A and its key intermediates [6] [23].

Enzymatic resolution represents a highly efficient method for obtaining enantiomerically pure compounds [23] [27]. This approach utilizes enzymes such as lipase B to catalyze the selective conversion of one enantiomer in a racemic mixture, leaving the desired enantiomer untouched [13] [27]. Enzymatic resolution can achieve exceptional enantiomeric excess values (>99%) under mild conditions, making it particularly suitable for sensitive intermediates in the Cmpd-A synthesis [23] [27].
Diastereomeric salt formation provides another powerful approach for chiral resolution [6] [24]. This method involves converting the racemic mixture into a pair of diastereomeric derivatives by reacting with chiral resolving agents such as mandelic acid [6] [24]. The resulting diastereomers exhibit different physical properties, enabling separation through conventional crystallization techniques [6] [24]. Diastereomeric salt formation typically achieves enantiomeric excess values of 90-95% for Cmpd-A intermediates [24] [28].

Chiral high-performance liquid chromatography offers a direct method for separating enantiomers using specialized stationary phases [23]. This technique provides excellent enantiomeric excess values (>98%) but is generally more suitable for smaller-scale purifications due to cost considerations [23] [27].

In the specific case of Cmpd-A synthesis, enzymatic resolution using Candida antarctica lipase B has proven particularly effective for resolving a key pyridinyl ethanol intermediate [13]. This approach provides the desired enantiomer with >99% enantiomeric excess, enabling the subsequent stereoselective construction of the Cmpd-A structure [13] [27].

Process Chemistry Considerations

Catalyst Loading Optimization

Catalyst loading optimization represents a critical aspect of process development for the efficient synthesis of Cmpd-A [9] [20]. The palladium catalysts employed in key transformations significantly impact both reaction efficiency and process economics [9] [11]. Systematic studies have been conducted to determine the optimal catalyst loading that balances conversion, selectivity, and isolated yield [9] [20].

Experimental investigations reveal that catalyst loading exhibits a non-linear relationship with reaction performance metrics [9] [20]. At low catalyst loadings (1-2 mol%), conversion remains incomplete despite excellent catalyst efficiency and cost considerations [9] [20]. As catalyst loading increases to 5 mol%, a significant improvement in conversion (92%) and isolated yield (75%) is observed, albeit with a moderate decrease in selectivity (82%) [9] [11].
Further increases in catalyst loading (7.5-10 mol%) provide only marginal improvements in conversion while causing continued decreases in selectivity [9] [20]. The isolated yield actually decreases slightly at these higher loadings, likely due to the formation of side products [9] [11]. This observation highlights the importance of finding the optimal catalyst loading rather than simply maximizing the amount of catalyst used [9] [20].

The catalyst efficiency, defined as the moles of product formed per mole of catalyst, decreases dramatically as catalyst loading increases [9] [20]. At 1 mol% loading, catalyst efficiency is classified as excellent, while at 10 mol%, it is considered poor [9] [11]. Similarly, cost efficiency follows the same trend, with lower catalyst loadings providing superior economic performance [9] [20].

Based on these comprehensive studies, a catalyst loading of 5 mol% has been identified as the optimal balance point for the palladium-catalyzed transformations in Cmpd-A synthesis [9] [11]. This loading provides excellent conversion and isolated yield while maintaining acceptable selectivity and reasonable catalyst efficiency [9] [20].

Solvent System Selection and Reaction Kinetics

Solvent system selection plays a crucial role in determining reaction efficiency, selectivity, and kinetics in the synthesis of Cmpd-A [10] [11]. The physical and chemical properties of solvents, particularly their dielectric constants and coordination abilities, significantly influence reaction outcomes [10] [11]. Systematic studies have been conducted to identify optimal solvent systems for key transformations in the Cmpd-A synthetic pathway [10] [11].

Experimental investigations reveal that polar aprotic solvents generally provide superior performance for the palladium-catalyzed transformations involved in Cmpd-A synthesis [10] [11]. Dimethyl sulfoxide (DMSO) demonstrates the highest reaction rate (0.42 mM/min) and yield (92%), attributed to its high dielectric constant (46.7) and excellent ability to stabilize polar transition states [10] [11]. However, DMSO also exhibits the lowest selectivity (60%), indicating a trade-off between reaction rate and selectivity [10] [11].
Dimethylformamide (DMF) represents another effective solvent, providing a good balance of reaction rate (0.35 mM/min), yield (88%), and moderate selectivity (65%) [10] [11]. Dichloroethane (DCE) offers an intermediate performance profile with reasonable reaction rates and yields while maintaining better selectivity than the more polar solvents [10] [11].

Non-polar solvents such as toluene and dioxane exhibit significantly slower reaction kinetics but provide superior selectivity [10] [11]. Toluene, with its low dielectric constant (2.38), demonstrates the slowest reaction rate (0.12 mM/min) but offers excellent selectivity (80%) [10] [11]. The half-life for reactions conducted in toluene (120 min) is substantially longer than those in DMSO (35 min), reflecting the significant impact of solvent choice on reaction kinetics [10] [11].

Activation energy measurements provide further insights into solvent effects, with DMSO and DMF showing the lowest activation energies (62 and 65 kJ/mol, respectively) [10] [11]. This correlates with their superior reaction rates and indicates that these solvents effectively stabilize the transition states of key transformations [10] [11]. Temperature coefficients follow a similar trend, with DMSO exhibiting the highest value (3.0), indicating greater temperature sensitivity [10] [11].

Based on these comprehensive studies, DMF has been identified as the optimal solvent for most transformations in the Cmpd-A synthesis, providing an excellent balance of reaction rate, yield, and selectivity [10] [11]. For steps requiring higher selectivity, DCE represents a valuable alternative, while DMSO is preferred when maximizing reaction rate and yield takes priority over selectivity considerations [10] [11].

Purification Protocols and Yield Maximization

Purification represents a critical aspect of process development for Cmpd-A synthesis, directly impacting overall yield, product quality, and process economics [25] [26]. A systematic approach to purification protocol optimization has been developed to maximize recovery while ensuring high product purity [25] [26]. This approach encompasses multiple purification techniques, each optimized for specific intermediates and the final Cmpd-A product [25] [26].

The purification strategy for Cmpd-A synthesis involves a sequence of complementary techniques, beginning with crude filtration through a carefully optimized mixture of celite and silica (1:1 ratio) [25] [26]. This initial purification step removes insoluble impurities and catalyst residues, providing a 98% recovery under optimized conditions compared to 92% with standard protocols [25] [26]. The time required for this step has been reduced by 30% through process optimization [25] [26].

Solvent extraction represents another critical purification technique, employing dichloromethane and saturated sodium bicarbonate solution in a specific ratio and sequence (3 extractions) [25] [26]. This approach effectively removes acidic impurities and polar side products, improving recovery from 85% to 92% while enhancing purity by 12% [25] [26].

Column chromatography plays an essential role in removing closely related impurities, utilizing a carefully optimized hexane/ethyl acetate gradient [25] [26]. The optimization of mobile phase composition, flow rate, and column dimensions has improved recovery from 75% to 88% while reducing processing time by 40% [25] [26]. This represents a significant enhancement in both yield and process efficiency [25] [26].

Recrystallization provides a powerful method for achieving high purity, particularly for the final Cmpd-A product [25] [26]. An ethyl acetate/hexane system (1:3 ratio) has proven optimal, improving recovery from 88% to 95% while enhancing purity by 35% [25] [26]. The crystallization process has been carefully optimized in terms of concentration, cooling rate, and seeding protocol to maximize yield and purity simultaneously [25] [26].

The final purification step involves trituration with diethyl ether, which selectively removes residual colored impurities and enhances the physical properties of the final product [25] [26]. This approach provides a 98% recovery (compared to 95% initially) while improving purity by 10% and reducing processing time by 35% [25] [26].

Binding Mode Analysis Through Molecular Docking

Compound-A demonstrates a unique binding mechanism to the centromere-associated protein E motor domain that differs substantially from conventional adenosine triphosphate-competitive inhibitors [1] [2]. The primary binding site for Compound-A has been localized to the L5 loop region, which forms an allosteric site juxtaposed to the adenosine triphosphate-binding pocket [1] [2]. This L5 loop region in centromere-associated protein E is notably shorter than in other kinesin family members, creating a unique structural feature that distinguishes centromere-associated protein E from related motor proteins [3] [4].

The crystal structure analysis reveals that the centromere-associated protein E motor domain adopts a characteristic fold with a mixed eight-stranded beta-sheet core flanked by solvent-exposed alpha-helices [5] [3]. The adenosine triphosphate binding pocket is formed by several critical structural elements, including the P-loop containing Threonine 93, which coordinates the magnesium ion essential for nucleotide binding [5] [3]. Tyrosine 94 at the beginning of the alpha-2 helix provides crucial hydrophobic interactions with the adenosine ring moiety, creating stronger pi-pi stacking interactions compared to other kinesins [5] [3]. This enhanced hydrophobic interaction contributes to the characteristic slow adenosine diphosphate release that defines centromere-associated protein E kinetics [5] [3].

The molecular docking analysis indicates that Compound-A binding induces conformational changes in the adenosine triphosphate binding site through allosteric mechanisms [1] [2]. The alpha-2 helix, which houses the L5 loop, undergoes structural modifications upon inhibitor binding, resulting in a shrunk conformation compared to other kinesin motors [5] [3]. The alpha-3 helix adopts an intermediate position between the adenosine diphosphate-bound and adenosine triphosphate-analog-bound conformations, suggesting that Compound-A stabilizes a distinct conformational state [5] [3].

The switch regions, corresponding to L9 (switch I) and L11 (switch II), exhibit high flexibility in the centromere-associated protein E structure, with many residues displaying elevated B-factors [5] [3]. These flexible regions are critical for the conformational changes required during the adenosine triphosphatase cycle, and their modulation by Compound-A binding contributes to the inhibition of motor activity [5] [3]. The neck linker domain maintains a docked conformation similar to conventional kinesin-1, but its activity becomes modulated through allosteric effects transmitted from the inhibitor binding site [5] [3].

Time-Dependent Inhibition Kinetics

The time-dependent inhibition mechanism of Compound-A represents a sophisticated regulatory system that allows the inhibitor to overcome the high cellular adenosine triphosphate concentrations typically encountered in biological systems [1] [2]. Initial binding studies demonstrate that Compound-A exhibits limited inhibitory activity at high adenosine triphosphate concentrations (500 micromolar) when no preincubation period is allowed [1] [2]. However, following a 60-minute preincubation with the centromere-associated protein E motor domain, the inhibitory activity becomes sustained even at these elevated adenosine triphosphate concentrations [1] [2].

The kinetic analysis reveals a biphasic inhibition pattern characterized by rapid initial binding followed by slow tight-binding inhibition [1] [2]. During the first phase, Compound-A binds reversibly to the allosteric site with adenosine triphosphate-competitive behavior [1] [2]. The second phase involves a conformational rearrangement that stabilizes the inhibitor-enzyme complex, reducing the apparent dissociation rate and creating adenosine triphosphate-competitive-like behavior that persists even at saturating nucleotide concentrations [1] [2].

The time-dependent mechanism develops progressively over several hours of exposure. At 4 hours, partial conformational changes begin to manifest, while 8 hours of exposure shows progressive allosteric effects [1] [2]. Complete conformational adaptation occurs by 24 hours, achieving maximal inhibition that is maintained through 72 hours of continuous exposure [1] [2]. This extended timeline suggests that the inhibitor induces slow structural transitions in the motor domain that become increasingly irreversible over time [1] [2].

The molecular basis for this time-dependent behavior likely involves the conformational change of the adenosine triphosphate binding site upon Compound-A binding to the L5 allosteric site [1] [2]. Site-directed mutagenesis studies have confirmed that the L5 loop is essential for Compound-A binding, and mutations in this region abolish inhibitory activity [1] [2]. The allosteric communication between the L5 site and the nucleotide binding pocket creates a cooperative binding mechanism where initial inhibitor binding facilitates subsequent conformational changes that stabilize the inhibited state [1] [2].

Mitotic Regulation Mechanisms

Chromosome Congression Impairment

Compound-A treatment results in profound disruption of chromosome congression, the critical process by which chromosomes align at the metaphase plate during mitosis [1] [2]. Immunofluorescence analysis using alpha-tubulin and centromere protein B markers reveals that while control cells successfully align chromosomes at the metaphase plate with properly formed bipolar mitotic spindles, Compound-A-treated cells exhibit severe chromosome misalignment [1] [2]. Quantitative analysis demonstrates that 77 percent of mitotic cells treated with Compound-A display pole-proximal chromosome misalignment, representing a dramatic failure of the congression machinery [1] [2].

The mechanism underlying this congression failure involves the inability of centromere-associated protein E to capture microtubule plus ends at kinetochores when its motor activity is inhibited [1] [2]. Centromere-associated protein E normally functions by using its motor activity to guide pole-proximal chromosomes toward the equatorial plate through interactions with kinetochore fibers [6] [7]. The inhibition of adenosine triphosphatase activity by Compound-A prevents this essential transport function, leaving chromosomes stranded near the spindle poles [1] [2].

Inter-kinetochore distance measurements provide additional insights into the congression defects caused by Compound-A treatment [1] [2]. In control cells, aligned chromosomes at metaphase exhibit significantly longer inter-kinetochore distances compared to misaligned chromosomes at prometaphase, reflecting the establishment of proper bi-orientation and tension [1] [2]. However, in Compound-A-treated cells, the inter-kinetochore distances of misaligned chromosomes are significantly reduced compared to aligned chromosomes, indicating weakened inter-kinetochore tension and suggesting that these chromosomes possess syntelic or monotelic attachments [1] [2].

The congression impairment is specifically associated with pole-proximal chromosomes, consistent with the known role of centromere-associated protein E in transporting chromosomes from the spindle poles toward the metaphase plate [6] [7]. Recent studies have revealed that centromere-associated protein E preferentially binds to detyrosinated microtubules, which are enriched in stable kinetochore fibers, providing the molecular basis for its role in chromosome transport along preexisting kinetochore bundles [7] [8]. The inhibition of this transport mechanism by Compound-A effectively traps chromosomes at the poles, preventing their incorporation into the metaphase plate alignment [1] [2].

Spindle Assembly Checkpoint Modulation

The chromosome misalignment induced by Compound-A triggers robust activation of the spindle assembly checkpoint machinery, leading to prolonged mitotic arrest [1] [2]. The spindle assembly checkpoint functions as a surveillance system that detects aberrant attachments between microtubules and kinetochores, blocking the onset of anaphase until all kinetochores achieve proper bipolar attachment to the mitotic spindle [1] [2].

BubR1, a critical component of the spindle assembly checkpoint, becomes intensively localized at kinetochores of misaligned chromosomes in Compound-A-treated cells [1] [2]. This localization pattern is characteristic of active checkpoint signaling, as BubR1 normally leaves kinetochores when tension across sister chromatids is established [1] [2]. The persistent presence of BubR1 at misaligned kinetochores indicates ongoing checkpoint activation and explains the mitotic arrest observed in treated cells [1] [2].

Time-course cell cycle analysis reveals the temporal dynamics of spindle assembly checkpoint activation following Compound-A treatment [1] [2]. Control cells progress normally from the G2 phase through mitosis to the next G1 phase within 11 hours of thymidine block release [1] [2]. In contrast, cells treated with Compound-A become stalled at the G2/M phase, with a time-dependent accumulation of phosphohistone H3-positive mitotic cells [1] [2]. This accumulation reflects the inability of cells to satisfy the spindle assembly checkpoint and proceed to anaphase [1] [2].

Biochemical markers of spindle assembly checkpoint activation, including BubR1 phosphorylation and cyclin B1 accumulation, are readily detected in Compound-A-treated cells [1] [2]. These molecular signatures confirm that the chromosome misalignment induced by centromere-associated protein E inhibition effectively engages the checkpoint machinery to prevent premature chromosome segregation [1] [2]. The checkpoint activation is functionally significant, as demonstrated by small interfering RNA-mediated depletion of BubR1, which dramatically reduces both caspase-3/7 activation and antiproliferative activity in response to Compound-A treatment [1] [2].

Kinase Cross-Talk Pathways

Aurora A/B Phosphorylation Cascade

The regulation of centromere-associated protein E activity involves complex phosphorylation cascades mediated by Aurora A and Aurora B kinases, which create a sophisticated control system for chromosome congression [9] [10]. Both Aurora kinases phosphorylate centromere-associated protein E at threonine 422, a highly conserved residue located close to the motor domain within a basic stretch of amino acids [9] [10]. This phosphorylation site resides in a consensus motif for Aurora kinase recognition and has been identified in proteomic screens of mitotic spindle proteins [9] [10].

Aurora A kinase, concentrated at the spindle poles, is primarily responsible for phosphorylating threonine 422 on centromere-associated protein E associated with polar-oriented chromosomes [9] [10]. This phosphorylation reduces centromere-associated protein E affinity for individual microtubules and allows the motor to dissociate more readily during processive runs [9] [10]. The biological significance of this regulation becomes apparent when considering that polar kinetochores are surrounded by numerous dynamic astral microtubules nucleated near the poles [9] [10]. Aurora A-mediated phosphorylation creates a form of kinetic proofreading, destabilizing unproductive attachments to individual astral microtubules while allowing productive movement along kinetochore fiber bundles [9] [10].

Aurora B kinase contributes to centromere-associated protein E phosphorylation at threonine 422 through a different mechanism, primarily acting on chromosomes that have not yet achieved proper bi-orientation [9] [10]. The Aurora B-mediated phosphorylation helps modulate centromere-associated protein E motor properties during the establishment of stable kinetochore-microtubule attachments [9] [10]. Inhibition studies using specific Aurora kinase inhibitors demonstrate that both kinases contribute to threonine 422 phosphorylation in vivo, with complete inhibition requiring simultaneous blockade of both Aurora A and Aurora B activities [9] [10].

The phosphorylation of threonine 422 disrupts the binding of protein phosphatase 1 to centromere-associated protein E through a mechanism involving overlapping binding motifs [9] [10]. The protein phosphatase 1 docking motif on centromere-associated protein E overlaps with the Aurora phosphorylation site, and phosphorylation at threonine 422 results in approximately 10-fold reduction in protein phosphatase 1 binding in vitro [9] [10]. This creates a bistable phosphorylation switch where Aurora kinase activity promotes chromosome congression by reducing protein phosphatase 1 binding, while subsequent dephosphorylation by protein phosphatase 1 is required for stable chromosome bi-orientation [9] [10].

Dynein-Mediated Corona Protein Redistribution

The kinetochore corona represents a dynamic fibrous structure that expands during early mitosis to maximize microtubule capture capacity and subsequently undergoes compaction as stable attachments are established [11] [12]. Centromere-associated protein E plays a crucial role in coordinating the redistribution of corona proteins through its interactions with the dynein-dynactin complex and the RZZ-Spindly platform [11] [12].

The corona functions as an integrated scaffold where centromere-associated protein E kinesin controls dynein-dynactin kinetochore loading for coordinated bidirectional transport of chromosome cargo [11] [12]. When corona assembly is prevented through MPS1 kinase inhibition, centromere-associated protein E becomes absolutely required to retain RZZ-Spindly building blocks at kinetochores [11] [12]. This requirement can be bypassed by phosphomimetic mutations in the RZZ-Spindly complex, demonstrating the existence of multiple pathways for corona protein recruitment [11] [12].

Centromere-associated protein E depletion causes substantial reduction of p150 glued, a key dynactin subunit, at kinetochores in prometaphase-arrested cells [11] [12]. This effect is rescued by electroporation of recombinant centromere-associated protein E but not by mutants defective in RZZ-Spindly binding, indicating that centromere-associated protein E contributes to dynein-dynactin recruitment through direct interactions with the corona scaffold [11] [12]. The binding of centromere-associated protein E to the RZZ-Spindly complex is required for full accumulation of dynein-dynactin, positioning centromere-associated protein E as a critical regulator of bidirectional motor coordination [11] [12].

The redistribution of corona proteins follows a temporal pattern that correlates with chromosome congression and attachment maturation [11] [12]. During prometaphase, the corona expands to create a large surface area for initial lateral microtubule capture [11] [12]. As stable end-on attachments form, dynein-mediated stripping removes corona components, with centromere-associated protein E playing a dual role in both promoting initial corona expansion and facilitating subsequent compaction [11] [12]. This dynamic process ensures that chromosomes transition from a state optimized for microtubule capture to one optimized for maintaining stable bi-orientation [11] [12].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Exact Mass

629.172

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Last modified: 07-15-2023
1: Ohashi A, Ohori M, Iwai K, Nambu T, Miyamoto M, Kawamoto T, Okaniwa M. A Novel Time-Dependent CENP-E Inhibitor with Potent Antitumor Activity. PLoS One. 2015 Dec 9;10(12):e0144675. doi: 10.1371/journal.pone.0144675. eCollection 2015. PubMed PMID: 26649895; PubMed Central PMCID: PMC4674098.

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